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Compound of Interest

Compound Name: 3-Chloro-2-nitrobenzoic acid

Cat. No.: B1360118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for 3-chloro-2-nitrobenzoic acid. The information

presented herein is intended to support research, development, and quality control activities

involving this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3-chloro-2-
nitrobenzoic acid.

¹H NMR Data
Chemical Shift (δ) ppm Multiplicity Assignment

~12.0 Broad Singlet COOH

8.05 Multiplet Aromatic CH

Note: The data presented was obtained in DMSO-d6. The aromatic region (around 8.05 ppm)

consists of a complex multiplet due to the coupling of the aromatic protons. Further detailed

analysis is required to assign specific protons and their coupling constants.

¹³C NMR Data
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Detailed experimental ¹³C NMR data for 3-chloro-2-nitrobenzoic acid is not readily available

in public databases. However, based on the analysis of structurally similar compounds, the

expected chemical shift ranges are provided below.

Chemical Shift (δ) ppm Assignment

165-170 COOH

148-152 C-NO₂

135-140 C-Cl

125-135 Aromatic CH

120-125 C-COOH

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment

3100 C-H stretch (aromatic)

1710 C=O stretch (carboxylic acid)

1610 C-C stretch (aromatic)

1530 N=O asymmetric stretch (nitro group)

1425 C-C stretch (aromatic)

1350 N=O symmetric stretch (nitro group)

1150 C-H in-plane bend (aromatic)

1110 C-H in-plane bend (aromatic)

900 O-H bend (carboxylic acid dimer)

810 C-H out-of-plane bend (aromatic)

730 C-Cl stretch
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The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3-chloro-2-nitrobenzoic acid was prepared by dissolving approximately 10-20

mg of the solid sample in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide

(DMSO-d₆), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. ¹H and ¹³C NMR

spectra were recorded on a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher.

The ¹H NMR spectra were acquired using a standard pulse sequence with a sufficient number

of scans to achieve an adequate signal-to-noise ratio. Chemical shifts were referenced to the

residual solvent peak. For ¹³C NMR spectroscopy, a proton-decoupled pulse sequence was

employed to obtain a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
The infrared spectrum of solid 3-chloro-2-nitrobenzoic acid was obtained using the

potassium bromide (KBr) pellet technique. A small amount of the finely ground sample (typically

1-2 mg) was intimately mixed with approximately 100-200 mg of dry KBr powder in an agate

mortar and pestle. The mixture was then compressed in a die under high pressure to form a

transparent pellet. The IR spectrum was recorded using a Fourier-transform infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet

was recorded and subtracted from the sample spectrum to eliminate interference from

atmospheric water and carbon dioxide.

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 3-chloro-2-nitrobenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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